molecular formula C8H9NO2S B8060535 Ethyl (E)-3-(thiazol-5-yl)acrylate

Ethyl (E)-3-(thiazol-5-yl)acrylate

Cat. No.: B8060535
M. Wt: 183.23 g/mol
InChI Key: ZHDWGLWIAHGRFQ-ONEGZZNKSA-N
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Description

Ethyl (E)-3-(thiazol-5-yl)acrylate is a chemical compound characterized by its thiazole ring and acrylate ester group. This compound is of interest in various scientific fields due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiazole derivatives and acrylates.

  • Reaction Conditions: The reaction involves the esterification of thiazole with acrylates under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control.

  • Continuous Process: Some production methods may involve continuous flow reactors to increase efficiency and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl (E)-3-(thiazol-5-yl)acrylate has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its potential biological activity.

  • Medicine: Studied for its therapeutic properties.

  • Industry: Utilized in the production of various chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes and receptors.

  • Pathways Involved: Involves signaling pathways related to its biological activity.

Comparison with Similar Compounds

  • Ethyl (E)-3-(benzothiazol-5-yl)acrylate

  • Ethyl (E)-3-(pyridin-3-yl)acrylate

Uniqueness: Ethyl (E)-3-(thiazol-5-yl)acrylate is unique due to its thiazole ring, which imparts distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

ethyl (E)-3-(1,3-thiazol-5-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-9-6-12-7/h3-6H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDWGLWIAHGRFQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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